molecular formula C10H17NO4 B13052776 (S)-Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate

(S)-Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate

Cat. No.: B13052776
M. Wt: 215.25 g/mol
InChI Key: RDLYXOPLDAOZNV-ZETCQYMHSA-N
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Description

(S)-Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopyrrolidine-1-carboxylate with formaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group can be reduced to form a hydroxyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acid derivatives, alcohols, and substituted pyrrolidine derivatives .

Scientific Research Applications

(S)-Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the chiral nature of the compound allows for selective interactions with biological molecules, which can lead to specific pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate: The non-chiral version of the compound.

    4-Hydroxymethyl-2-oxopyrrolidine-1-carboxylate: Lacks the tert-butyl group.

    Tert-butyl 4-(methoxymethyl)-2-oxopyrrolidine-1-carboxylate: Contains a methoxymethyl group instead of a hydroxymethyl group.

Uniqueness

(S)-Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate is unique due to its chiral nature, which allows for enantioselective interactions in biological systems. This property makes it particularly valuable in the development of chiral drugs and catalysts .

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

tert-butyl (4S)-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-7(6-12)4-8(11)13/h7,12H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

RDLYXOPLDAOZNV-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CC1=O)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1=O)CO

Origin of Product

United States

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